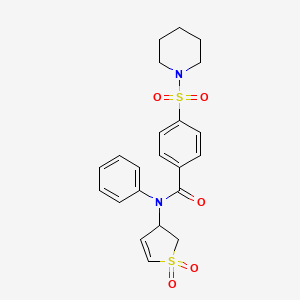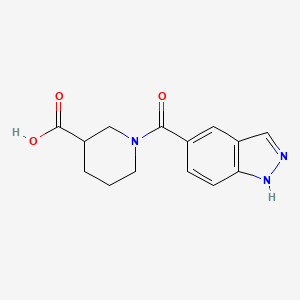![molecular formula C12H14ClN5O2 B2636936 8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione CAS No. 923368-23-4](/img/structure/B2636936.png)
8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are found in high concentrations in meat and meat products, especially internal organs such as liver and kidney .
Synthesis Analysis
While specific synthesis methods for this compound were not found, purine derivatives can be synthesized through various methods. For example, novel 8-methoxy-purine-2,6-dione derivatives demonstrating analgesic and anti-inflammatory properties were synthesized and their metabolic stability was evaluated .Chemical Reactions Analysis
Purine and its derivatives undergo various chemical reactions. For instance, purine is both a very weak acid (pKa 8.93) and an even weaker base (pKa 2.39). If dissolved in pure water, the pH is halfway between these two pKa values .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, xanthine, a purine base, is a white solid that decomposes upon melting and is soluble in water .科学的研究の応用
Synthesis and Biological Evaluation of Imidazo[2,1-f]purine Derivatives
Several studies have investigated imidazo[2,1-f]purine derivatives for their potential as biological agents, emphasizing the synthesis and evaluation of these compounds for various applications:
Antidepressant and Anxiolytic Agents : A study by Zagórska et al. (2016) explored derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential as antidepressant and/or anxiolytic agents. Molecular modeling suggested that fluorinated arylpiperazinylalkyl derivatives could serve as lead compounds for further research in this area Zagórska et al., 2016.
Antiviral Activity : Kim et al. (1978) focused on the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, presenting a novel class of purine analogues. These compounds exhibited moderate activity against rhinoviruses at non-toxic dosage levels, highlighting their potential in antiviral research Kim et al., 1978.
Anticancer, Anti-HIV-1, and Antimicrobial Activities : Rida et al. (2007) synthesized 8-substituted methylxanthine derivatives to explore their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some compounds showed promising results, particularly against leukemia, colon cancer, and renal cancer cell lines, as well as moderate activity in anti-HIV-1 assays Rida et al., 2007.
作用機序
Target of Action
Similar purine-2,6-dione derivatives have been found to inhibit pi3k and b-raf oncogenes , which play crucial roles in cell proliferation and survival.
Mode of Action
It’s worth noting that purine-2,6-dione derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . This suggests that these compounds may interact with their targets, leading to changes in cellular processes that alleviate pain and inflammation.
Biochemical Pathways
Purine-2,6-dione derivatives have been found to antagonize trpa1 and inhibit pde4/7 , which are involved in pain perception and inflammation, respectively. This suggests that these compounds may affect these pathways and their downstream effects.
Pharmacokinetics
A purine-2,6-dione derivative was found to have a favorable pharmacokinetic profile in rats , suggesting that similar compounds may also have desirable ADME properties that impact their bioavailability.
Result of Action
Purine-2,6-dione derivatives have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that these compounds may have similar effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-6-7(2)18-8-9(14-11(18)17(6)5-4-13)16(3)12(20)15-10(8)19/h4-5H2,1-3H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZTYQOZGOGIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2636860.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)

![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)
![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)


![5-bromo-2-chloro-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2636874.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)